molecular formula C20H18N8OS B069022 (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- CAS No. 168152-80-5

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-

Cat. No. B069022
M. Wt: 418.5 g/mol
InChI Key: BTQWTLHWMRGPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is a compound that has generated significant interest in scientific research due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Biochemical And Physiological Effects

In addition to its antimicrobial and anti-inflammatory activity, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant activity, which may be beneficial in reducing oxidative stress and preventing cellular damage. Additionally, this compound has been studied for its potential as an antitumor agent and has been shown to have activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to have activity against a range of bacteria, fungi, and cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-. One area of interest is the development of new synthetic methods for this compound that may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, the development of new formulations of this compound that improve its solubility and bioavailability may be beneficial for future clinical applications.

Synthesis Methods

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- involves the reaction of 7-propyl-6-bromo-1,2,4-triazolo[1,5-a]pyrimidin-5-one with 4-(3-(1H-tetrazol-5-yl)-2-thienyl)benzylamine in the presence of a palladium catalyst. This method has been reported to yield high purity and good yields of the desired compound.

Scientific Research Applications

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has been shown to have activity against both acute and chronic inflammation.

properties

CAS RN

168152-80-5

Product Name

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-

Molecular Formula

C20H18N8OS

Molecular Weight

418.5 g/mol

IUPAC Name

7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C20H18N8OS/c1-2-3-16-15(19(29)23-20-21-11-22-28(16)20)10-12-4-6-13(7-5-12)17-14(8-9-30-17)18-24-26-27-25-18/h4-9,11H,2-3,10H2,1H3,(H,21,22,23,29)(H,24,25,26,27)

InChI Key

BTQWTLHWMRGPRY-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5

SMILES

CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5

Canonical SMILES

CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5

synonyms

2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]methyl]-1,5,7 ,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one

Origin of Product

United States

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